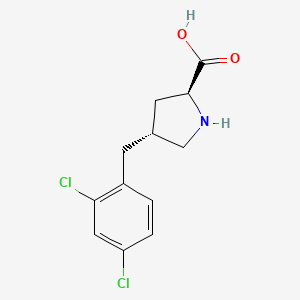
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13Cl2NO2 and its molecular weight is 274.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H13Cl2NO2
- Molecular Weight : 274.15 g/mol
- CAS Number : 1049980-61-1
- Structure : The compound features a pyrrolidine ring with a carboxylic acid group and a dichlorobenzyl substituent.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression . The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as a therapeutic agent.
2. Neuropharmacological Effects
The compound is also investigated for its role in neuroscience. It is noted for its involvement in peptide synthesis which is crucial for neuropeptide research. Neuropeptides play significant roles in neurological functions and disorders, making this compound valuable for developing treatments targeting these pathways .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural analogs suggest:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways that affect cell growth and survival.
Case Studies and Research Findings
Applications in Drug Development
The compound is being explored as a building block in the synthesis of peptide-based therapeutics. Its ability to modify biological pathways positions it as a candidate for developing drugs targeting:
- Cancer therapies
- Neurological disorders
- Anti-inflammatory agents
Properties
IUPAC Name |
(2S,4R)-4-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-2-1-8(10(14)5-9)3-7-4-11(12(16)17)15-6-7/h1-2,5,7,11,15H,3-4,6H2,(H,16,17)/t7-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFGAWLZIPJNIU-HQJQHLMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














